molecular formula C12H18ClNO B1338885 4-Tert-butylphenacylamine hydrochloride CAS No. 33119-71-0

4-Tert-butylphenacylamine hydrochloride

Cat. No. B1338885
CAS RN: 33119-71-0
M. Wt: 227.73 g/mol
InChI Key: UELSSNHDPBUPHO-UHFFFAOYSA-N
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Description

The compound "4-Tert-butylphenacylamine hydrochloride" is not directly synthesized or analyzed in the provided papers. However, the tert-butyl group is a common structural motif in the synthesis of various chemical compounds due to its steric and electronic properties. The tert-butyl group is known for its ability to provide steric bulk and influence the reactivity and stability of molecules .

Synthesis Analysis

The synthesis of compounds containing the tert-butyl group can involve multiple steps and different methodologies. For instance, the synthesis of 1-tert-butyl-4-chloropiperidine is achieved through two efficient routes, one

Scientific Research Applications

Synthesis and Characterization

4-Tert-butylphenacylamine hydrochloride is involved in the synthesis of various compounds with potential applications in different fields. The compound plays a role in synthesizing novel non-symmetrical bifunctionally-substituted phthalonitriles and corresponding d-metal phthalocyaninates. These substances exhibit unique structures due to the presence of bulky tert-butyl substituent in combination with other functional groups. They have been applied in sensorics for smart materials production, as sensitizers, or part of molecular magnets. Their synthesis and the resulting structures, NMR, and IR spectra have been extensively studied and modeled (Vashurin et al., 2018).

Chemical Reactions

Reactions involving 4-Tert-butylphenacylamine hydrochloride and other compounds, like aminals, have been investigated, revealing complex reaction pathways and product formations. These studies provide insights into the chemistry of the compound and its reactivity with different chemical structures (Gazizov et al., 2006).

Material Science and Catalysis

In material science, the compound has been used to study the hydrogenation of tert-butylphenols over charcoal-supported rhodium catalysts in supercritical carbon dioxide solvent. This research provides valuable information on the chemical processes and catalysis involving 4-Tert-butylphenacylamine hydrochloride (Hiyoshi et al., 2007).

Environmental Science

From an environmental perspective, the compound has been part of studies focusing on gas-phase reaction products and yields of terpinolene with ozone and nitric oxide. This research is crucial for understanding the environmental implications and behavior of organic compounds in the atmosphere (Ham et al., 2015).

Future Directions

4-Tert-butylphenacylamine hydrochloride is a valuable compound for scientific research due to its unique properties. It may find potential applications in the synthesis of various organic compounds, including drugs, dyes, and polymers .

properties

IUPAC Name

2-amino-1-(4-tert-butylphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13;/h4-7H,8,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELSSNHDPBUPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10535010
Record name 2-Amino-1-(4-tert-butylphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10535010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butylphenacylamine hydrochloride

CAS RN

33119-71-0
Record name 2-Amino-1-(4-tert-butylphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10535010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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